3,4,5-trimethoxy-N-(oxolan-2-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

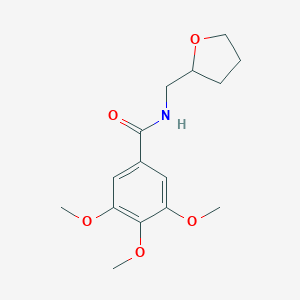

3,4,5-trimethoxy-N-(oxolan-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of three methoxy groups attached to the benzene ring and a tetrahydrofuran-2-ylmethyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(oxolan-2-ylmethyl)benzamide typically involves the following steps:

Formation of 3,4,5-Trimethoxybenzoic Acid: This can be achieved by the methylation of gallic acid using dimethyl sulfate in the presence of a base such as potassium carbonate.

Conversion to 3,4,5-Trimethoxybenzoyl Chloride: The 3,4,5-trimethoxybenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.

Amidation Reaction: The 3,4,5-trimethoxybenzoyl chloride is reacted with tetrahydrofuran-2-ylmethylamine to form this compound. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(oxolan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form an amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or borane can be used for the reduction of the amide group.

Substitution: Strong nucleophiles such as sodium methoxide or sodium ethoxide can be used for nucleophilic aromatic substitution reactions.

Major Products

Oxidation: Formation of 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.

Reduction: Formation of 3,4,5-trimethoxy-N-(tetrahydro-furan-2-ylmethyl)amine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3,4,5-trimethoxy-N-(oxolan-2-ylmethyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its potential interactions with neurotransmitter receptors.

Materials Science: It can be used in the synthesis of novel organic materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy groups and the tetrahydrofuran-2-ylmethyl group play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets by either activating or inhibiting their function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

3,4,5-Trimethoxybenzamide: Lacks the tetrahydrofuran-2-ylmethyl group, which may result in different binding properties and biological activities.

3,4,5-Trimethoxy-N-methylbenzamide: Contains a methyl group instead of the tetrahydrofuran-2-ylmethyl group, which may affect its solubility and reactivity.

Uniqueness

3,4,5-trimethoxy-N-(oxolan-2-ylmethyl)benzamide is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Biological Activity

3,4,5-trimethoxy-N-(oxolan-2-ylmethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the compound's biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzamide core substituted with three methoxy groups and an oxolane moiety.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Histone Deacetylase (HDAC) : The compound has been shown to inhibit HDAC enzymes, which play a crucial role in the regulation of gene expression. This inhibition can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .

- Anti-proliferative Effects : Studies have demonstrated that this compound can significantly inhibit the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer cell lines such as MDA-MB-231 and MCF-7, showing promising results in reducing cell viability .

Table 1: Biological Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 5.5 | HDAC inhibition and apoptosis |

| MCF-7 | 6.0 | Induction of cell cycle arrest |

| HCT116 | 4.8 | Apoptosis induction via caspase activation |

Case Studies

- Breast Cancer Study : In a study published in RSC Advances, this compound exhibited significant anti-proliferative activity against MDA-MB-231 cells with an IC50 value of 5.5 µM. The mechanism involved the induction of apoptosis characterized by increased annexin V-FITC-positive cells .

- Enzyme Inhibition : The compound was also evaluated for its effect on carbonic anhydrase (CA) IX and CA II enzymes. It demonstrated selective inhibition with IC50 values ranging from 10.93 to 25.06 nM for CA IX, suggesting its potential as a therapeutic agent in targeting tumors that overexpress this enzyme .

Pharmacokinetics and ADMET Properties

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that this compound possesses favorable pharmacokinetic properties. It shows good oral bioavailability and low toxicity profiles in preliminary assessments.

Properties

IUPAC Name |

3,4,5-trimethoxy-N-(oxolan-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5/c1-18-12-7-10(8-13(19-2)14(12)20-3)15(17)16-9-11-5-4-6-21-11/h7-8,11H,4-6,9H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGAPMXFTBJIPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2CCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.